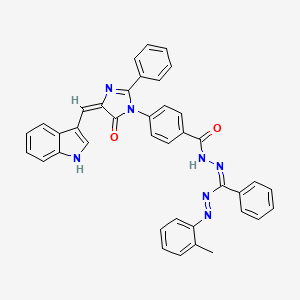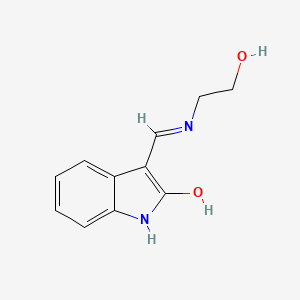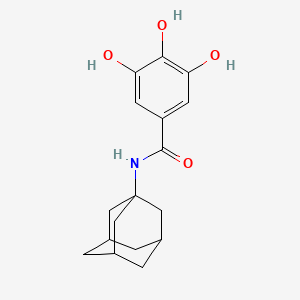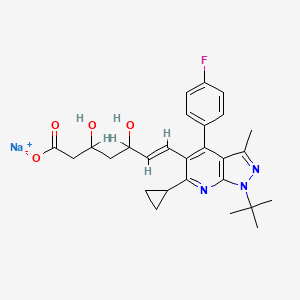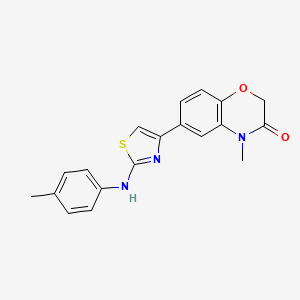![molecular formula C38H26Cl2N8O5 B12734285 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-34-2](/img/structure/B12734285.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural properties This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The azo groups are introduced via diazotization reactions, where aromatic amines are treated with nitrous acid, followed by coupling with suitable aromatic compounds. The final step involves the formation of the naphthalene carboxamide moiety through amidation reactions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols and amines to form azo dyes.
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and azo groups can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- **4,4’-[1,3,4-Oxadiazole-2,5-diyl]-bis[(2-methyl-4,1-phenylene)azo]bis[3-hydroxy]-N-phenyl-2-naphthalenecarboxamide]
- 3,3’-[1,2,4-Oxadiazole-5,5’-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings and the nature of the heterocyclic core. The unique combination of oxadiazole and azo groups in 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90427-34-2 |
|---|---|
Molekularformel |
C38H26Cl2N8O5 |
Molekulargewicht |
745.6 g/mol |
IUPAC-Name |
4-[[3-chloro-4-[5-[2-chloro-4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H26Cl2N8O5/c1-41-35(51)27-15-19-7-3-5-9-23(19)31(33(27)49)45-43-21-11-13-25(29(39)17-21)37-47-48-38(53-37)26-14-12-22(18-30(26)40)44-46-32-24-10-6-4-8-20(24)16-28(34(32)50)36(52)42-2/h3-18,49-50H,1-2H3,(H,41,51)(H,42,52) |
InChI-Schlüssel |
LMSKJDIKEUAKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)C4=NN=C(O4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


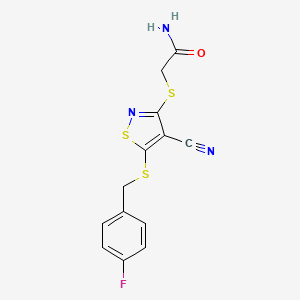

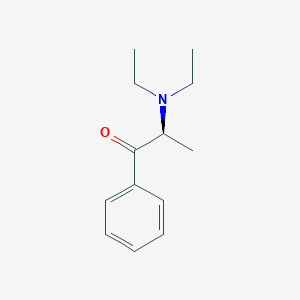



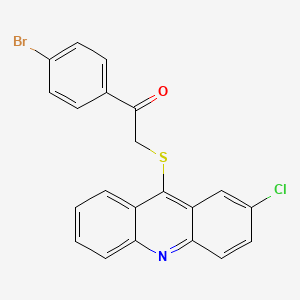
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
